Acenocoumarol

描述

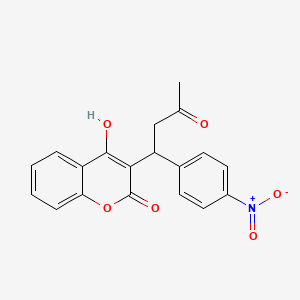

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABCILAOYCMVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022541, DTXSID00991186 | |

| Record name | Acenocoumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acenocoumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

practically insoluble, Sparingly soluble in most organic solvents, SOL IN SOLN OF ALKALI HYDROXIDES, Soluble in alcohol, In water, 9.39 mg/l @ 20 to 25 °C, 1.06e-02 g/L | |

| Record name | Acenocoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACENOCOUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acenocoumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, White crystaline powder, OFF-WHITE TO LIGHT-TAN POWDER | |

CAS No. |

152-72-7 | |

| Record name | (±)-Acenocoumarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenocoumarol [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenocoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACENOCOUMAROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenocoumarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenocoumarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACENOCOUMAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6WP63U32H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACENOCOUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acenocoumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-199, 196-199 °C, 197 °C | |

| Record name | Acenocoumarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACENOCOUMAROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3201 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acenocoumarol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations of Acenocoumarol S Biological Actions

Molecular Mechanism of Anticoagulant Action

Acenocoumarol, a derivative of 4-hydroxycoumarin (B602359), functions as a potent anticoagulant by antagonizing the action of vitamin K. nih.govresearchgate.net Its primary mechanism involves the disruption of the vitamin K cycle, which is essential for the synthesis of several key blood clotting factors. drugbank.compatsnap.com

Inhibition of Vitamin K Epoxide Reductase (VKOR)

The cornerstone of this compound's anticoagulant effect is its inhibition of the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1). researchgate.netpatsnap.comontosight.ai This enzyme is critical for the conversion of inactive vitamin K epoxide back to its active, reduced form, vitamin K hydroquinone. patsnap.com By competitively inhibiting VKORC1, this compound depletes the available pool of active vitamin K in the liver. drugbank.comontosight.ai This inhibition is a key step that initiates the downstream anticoagulant effects. patsnap.compatsnap.com

The sensitivity to this compound can be influenced by genetic variations in the VKORC1 gene, which can lead to a reduced production of the VKORC1 protein, necessitating lower doses of the drug to achieve the desired anticoagulant effect. g-standaard.nlnih.gov

Impact on Vitamin K-Dependent Coagulation Factors (II, VII, IX, X)

The reduced availability of active vitamin K directly impairs the post-translational modification of several clotting factors. drugbank.compatsnap.com Specifically, this compound prevents the gamma-carboxylation of glutamic acid residues on the N-terminal regions of vitamin K-dependent coagulation factors: Factor II (prothrombin), Factor VII, Factor IX, and Factor X. nih.govresearchgate.netdrugbank.com This carboxylation is a crucial step for these factors to become biologically active, as it allows them to bind to calcium ions and participate in the coagulation cascade. drugbank.compatsnap.com

The inhibition of the synthesis of these active clotting factors leads to a decrease in their circulating levels, thereby prolonging the time it takes for blood to clot. drugbank.compatsnap.com The impact on both the intrinsic and extrinsic coagulation pathways results in a comprehensive anticoagulant effect. drugbank.com

| Coagulation Factor | Function in Coagulation Cascade |

| Factor II (Prothrombin) | Precursor to thrombin, which converts fibrinogen to fibrin. |

| Factor VII | Initiates the extrinsic pathway of coagulation. |

| Factor IX | A key component of the intrinsic pathway. |

| Factor X | The convergence point of the intrinsic and extrinsic pathways, leading to thrombin formation. |

Inhibition of Anticoagulant Proteins C and S

In addition to its effects on pro-coagulant factors, this compound also inhibits the synthesis of the natural anticoagulant proteins C and S. nih.govdrugbank.comontosight.ai These proteins are also vitamin K-dependent and play a crucial role in regulating the coagulation cascade by inactivating Factors Va and VIIIa. The inhibition of proteins C and S can, particularly in the initial phases of therapy, lead to a transient hypercoagulable state before the full anticoagulant effect on factors II, VII, IX, and X is established. github.io

Beyond Anticoagulation: Exploration of Novel Biological Mechanisms

Recent research has begun to uncover biological activities of this compound that extend beyond its well-established role in anticoagulation.

Melanogenesis Inhibition via Signaling Pathways

Studies have demonstrated that this compound can inhibit melanogenesis, the process of melanin (B1238610) production, in melanoma cells. nih.govresearchgate.net This effect is not related to its anticoagulant properties but rather to its interaction with specific cellular signaling pathways.

Akt/GSK3β/β-catenin Pathway Regulation

This compound has been shown to activate the Akt/GSK3β signaling pathway. medchemexpress.com In studies using B16F10 melanoma cells, treatment with this compound led to an increase in the phosphorylation of Akt. nih.govresearchgate.net This activation of Akt, in turn, influences Glycogen Synthase Kinase-3β (GSK3β). Specifically, this compound treatment results in a decrease in the active form of GSK3β. nih.govresearchgate.net

The regulation of GSK3β by this compound has direct consequences for β-catenin, a key player in the Wnt signaling pathway. nih.gov Activated GSK3β typically promotes the phosphorylation and subsequent degradation of β-catenin. nih.govoncotarget.com By inhibiting GSK3β, this compound leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. nih.govresearchgate.net Research has demonstrated that this compound treatment increases the levels of β-catenin while inhibiting the expression of phosphorylated β-catenin. nih.govresearchgate.net This modulation of the Akt/GSK3β/β-catenin pathway suggests a mechanism by which this compound can influence cellular processes regulated by Wnt signaling. nih.gov

| Protein | Effect of this compound Treatment | Reference |

|---|---|---|

| Phosphorylated Akt (p-Akt) | Increased | nih.govresearchgate.net |

| Glycogen Synthase Kinase-3β (GSK3β) | Decreased levels | nih.govresearchgate.net |

| β-catenin | Increased levels | nih.gov |

| Phosphorylated β-catenin (p-β-catenin) | Inhibited expression | nih.govresearchgate.net |

MAPK Pathways Involvement

This compound demonstrates significant modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38, JNK, and ERK cascades. medchemexpress.commdpi.com In studies on B16F10 melanoma cells, this compound treatment led to a marked decrease in the phosphorylation of p38 and JNK. mdpi.comsemanticscholar.orgresearchgate.net Conversely, the phosphorylation of ERK1/2 was found to be increased in these cells following this compound administration. mdpi.comdntb.gov.ua This differential regulation of MAPK pathways—inhibiting p38 and JNK while activating ERK—points to a complex mechanism of action. mdpi.com

In the context of non-small cell lung cancer (NSCLC), this compound has been investigated as a potential allosteric inhibitor of the epidermal growth factor receptor (EGFR). f1000research.com This interaction is believed to affect downstream signaling, including the MAPK and RAS pathways. f1000research.com Specifically, this compound has been shown to upregulate ERK1/2, leading to increased phosphorylation within the tyrosine kinase pathway. f1000research.com In A549 lung cancer cells, this compound treatment resulted in the downregulation of KRAS and ERK2. f1000research.com

| Cell Line | MAPK Pathway Component | Effect of this compound | Reference |

|---|---|---|---|

| B16F10 Melanoma Cells | Phosphorylated p38 (p-p38) | Decreased | mdpi.comsemanticscholar.orgresearchgate.net |

| Phosphorylated JNK (p-JNK) | Decreased | mdpi.comsemanticscholar.orgresearchgate.net | |

| Phosphorylated ERK1/2 (p-ERK1/2) | Increased | mdpi.comdntb.gov.ua | |

| A549 Lung Cancer Cells | KRAS | Downregulated | f1000research.com |

| ERK2 | Downregulated | f1000research.com |

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily through its interaction with key inflammatory signaling pathways. dntb.gov.uanih.gov

A significant aspect of this compound's anti-inflammatory effect is its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. dntb.gov.uanih.govnih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, this compound was found to inhibit the phosphorylation of the IκBα protein. nih.gov This inhibition prevents the subsequent nuclear translocation of the NF-κB p65 subunit. medchemexpress.comnih.gov By blocking the activation of NF-κB, this compound effectively attenuates the expression of various pro-inflammatory mediators. dntb.gov.uanih.gov

The anti-inflammatory actions of this compound are also linked to its modulation of the MAPK signaling pathway in inflammatory cells. dntb.gov.uanih.gov In LPS-stimulated RAW 264.7 macrophages, this compound inhibits the phosphorylation of all three major MAPK family members: ERK, JNK, and p38. dntb.gov.uanih.govnih.govmdpi.com This inhibitory effect on MAPK phosphorylation contributes to the suppression of inflammatory responses. mdpi.com For instance, the inhibition of iNOS and COX-2 expression, as well as the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, is mediated through the suppression of both NF-κB activation and MAPK phosphorylation. nih.gov

| Mediator/Pathway | Effect of this compound Treatment | Reference |

|---|---|---|

| Nitric Oxide (NO) | Significantly decreased | dntb.gov.uanih.govnih.gov |

| Prostaglandin (B15479496) E2 (PGE2) | Significantly decreased | dntb.gov.uanih.govnih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Significantly decreased | dntb.gov.uanih.govnih.gov |

| Interleukin-6 (IL-6) | Significantly decreased | dntb.gov.uanih.govnih.gov |

| Interleukin-1β (IL-1β) | Significantly decreased | dntb.gov.uanih.govnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibited expression | dntb.gov.uanih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibited expression | dntb.gov.uanih.govnih.gov |

| Phosphorylation of IκBα | Inhibited | nih.gov |

| Nuclear Translocation of NF-κB p65 | Decreased | medchemexpress.comdntb.gov.uanih.gov |

| Phosphorylation of ERK, JNK, p38 | Inhibited | dntb.gov.uanih.govnih.govmdpi.com |

Suppression of NF-κB Activation

Potential for Glioma Cell Differentiation Induction

Recent research suggests that this compound may have the potential to be repurposed as a differentiation-inducing agent for glioma cells. mdpi.comeurekaselect.comnih.gov This hypothesis is based on drug repositioning studies that identified this compound as a high-scoring candidate. eurekaselect.comnih.gov

The proposed mechanism for this compound-induced glioma cell differentiation involves the regulation of histone deacetylation. mdpi.comeurekaselect.com Through data mining and drug screening, it was found that one of the potential targets of this compound is Histone Deacetylase 1 (HDAC1). eurekaselect.comnih.gov Molecular docking studies revealed a significant binding affinity between this compound and HDAC1. eurekaselect.comnih.gov The inhibition of HDACs is a known strategy to induce cell differentiation and apoptosis in cancer cells, including glioblastoma. researchgate.netd-nb.infonih.gov The interaction of this compound with HDAC1 suggests a plausible mechanism by which it could promote the differentiation of glioma cells. eurekaselect.comnih.gov

Influence on DNA Methylation

This compound has been identified as a potential modulator of DNA methylation, a critical epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. nih.govresearchgate.netnih.gov This has been particularly noted in the context of glioma cell differentiation. nih.govresearchgate.netnih.gov

Studies utilizing drug repositioning strategies have implicated this compound in processes involving DNA methylation. nih.goveurekaselect.com In the search for therapeutic agents that could induce differentiation in glioma cells, this compound emerged as a high-scoring candidate. nih.goveurekaselect.com The mechanism of action is suggested to involve the regulation of local network clusters enriched in DNA methylation pathways. nih.goveurekaselect.com While the precise targets of this compound within the DNA methylation machinery are still under investigation, its potential to influence the methylation status of genes involved in cellular differentiation is a significant area of ongoing research.

It is important to note that while some studies have explored how DNA methylation can influence the effects of anticoagulant drugs, the direct impact of this compound on DNA methylation is a more recent discovery. oncotarget.com The broader implications of this epigenetic modulation by this compound are yet to be fully elucidated.

Retinoic Acid Signaling Pathways

In addition to its effects on DNA methylation, this compound has been linked to the retinoic acid signaling pathway. nih.govresearchgate.netnih.gov This pathway is crucial for various biological processes, including cell growth, differentiation, and embryonic development.

Similar to the findings related to DNA methylation, the connection between this compound and retinoic acid signaling was highlighted through a drug repositioning study aimed at identifying compounds capable of inducing glioma cell differentiation. nih.goveurekaselect.com The analysis revealed that enriched local network clusters were significantly associated with the retinoic acid signaling pathway, and this compound was identified as a top candidate drug. nih.goveurekaselect.com This suggests that this compound may exert its effects on cellular differentiation by modulating components of this critical signaling cascade.

Further research is needed to delineate the specific molecular interactions between this compound and the proteins involved in the retinoic acid signaling pathway. Understanding these interactions will be key to fully comprehending the non-anticoagulant biological actions of this compound.

Pharmacokinetic Research on Acenocoumarol

Absorption Dynamics and Bioavailability Studies

Following oral administration, acenocoumarol is rapidly absorbed from the gastrointestinal tract. nih.govnih.gov Peak plasma concentrations are typically reached within 1 to 3 hours. drugbank.comthieme-connect.com The systemic bioavailability of this compound is reported to be at least 60%. thieme-connect.commedicines.org.ukontosight.ai

This compound is administered as a racemic mixture of R(+) and S(-) enantiomers. aditum.org Studies have shown that the R-enantiomer is rapidly absorbed and has almost complete oral bioavailability. caymanchem.com In contrast, the S-enantiomer undergoes significant first-pass metabolism, which reduces its systemic availability. caymanchem.comcaymanchem.com The area under the plasma concentration-time curve (AUC) for this compound has been found to be proportional to the dose within the range of 8 to 16 mg. thieme-connect.comexcli.de

Distribution Profile and Protein Binding Characteristics

Once in the bloodstream, this compound is extensively bound to plasma proteins, with over 98% being bound, primarily to albumin. drugbank.commedicines.org.ukontosight.aiacitrom.com This high degree of protein binding influences its distribution and availability in the body. drugbank.comcambridgemedchemconsulting.com

The apparent volume of distribution (Vd) is a measure of the theoretical volume of fluid that would be required to contain the total amount of drug in the body at the same concentration as in the plasma. cambridgemedchemconsulting.com For this compound, the Vd differs between its enantiomers. The calculated apparent volume of distribution is 0.16-0.18 L/kg for the R(+) enantiomer and 0.22-0.34 L/kg for the S(-) enantiomer. medicines.org.ukacitrom.com The S(-) enantiomer has an apparent volume of distribution that is 1.5 to 2 times that of the R(+) enantiomer. nih.gov

Table 1: Pharmacokinetic Parameters of this compound Enantiomers

| Parameter | R(+)-Acenocoumarol | S(-)-Acenocoumarol |

| Apparent Volume of Distribution (Vd) | 0.16-0.18 L/kg | 0.22-0.34 L/kg |

| Plasma Protein Binding | >98% (mainly to albumin) | >98% (mainly to albumin) |

| Elimination Half-Life | ~9 hours | <2 hours |

| Plasma Clearance | 1.9 L/hour | 28.5 L/hour |

| Data sourced from multiple studies. medicines.org.ukaditum.orgcaymanchem.comcaymanchem.comacitrom.com |

Metabolic Pathways and Enzyme Systems

This compound is extensively metabolized in the liver. drugbank.commedicines.org.uk The primary metabolic reactions are hydroxylation and reduction. ontosight.ai The resulting metabolites are considered to be pharmacologically inactive in humans. medicines.org.ukacitrom.com

Role of Cytochrome P450 Enzymes (e.g., CYP2C9, CYP2C19, CYP1A2, CYP3A4)

The metabolism of this compound is predominantly carried out by the cytochrome P450 (CYP) enzyme system. ontosight.aihug.ch

CYP2C9: This is the principal enzyme responsible for the metabolism of this compound, particularly the S-enantiomer. medicines.org.ukhug.chmdpi.comnih.gov S-acenocoumarol is almost entirely metabolized by CYP2C9 through hydroxylation. g-standaard.nl CYP2C9 also contributes to the metabolism of the R-enantiomer, accounting for about 50% of its transformation. hug.ch Genetic variations in the CYP2C9 gene can lead to decreased enzyme activity, resulting in higher plasma concentrations of S-acenocoumarol and a need for dose adjustments. g-standaard.nlresearchgate.net

CYP1A2 and CYP2C19: These enzymes are also involved in the metabolism of the R-enantiomer of this compound. medicines.org.ukhug.ch CYP1A2 is responsible for approximately 30% of R-acenocoumarol metabolism, while CYP2C19 accounts for about 20%. hug.ch Some studies suggest that CYP2C19's role might be more significant in certain populations. researchgate.net

CYP3A4: Unlike some other anticoagulants, this compound is not significantly metabolized by CYP3A4. hug.ch However, some sources suggest its potential involvement, although likely minor. medicines.org.ukg-standaard.nl

Elimination Pathways and Half-Life Studies

The elimination of this compound and its metabolites occurs through both renal and fecal routes. ontosight.ai

Renal and Fecal Excretion Contributions

Approximately 60% of an administered dose of this compound is excreted in the urine, and 29% is excreted in the feces. medicines.org.ukacitrom.comnih.gov Less than 0.2% of the dose is excreted unchanged in the urine. medicines.org.uk The metabolites of this compound are primarily eliminated via the kidneys. nih.govontosight.ai

The elimination half-life of this compound from plasma is between 8 and 11 hours. drugbank.commedicines.org.ukontosight.aiwikipedia.org However, there is a notable difference between the enantiomers. The R-enantiomer has a longer elimination half-life of about 9 hours, whereas the S-enantiomer has a much shorter half-life of less than 2 hours. aditum.orgcaymanchem.com This rapid clearance of the S-enantiomer means that the R-enantiomer is predominantly responsible for the sustained anticoagulant effect. g-standaard.nl

Pharmacodynamic Research on Acenocoumarol

Coagulation Factor Response Profiles

The primary pharmacodynamic effect of acenocoumarol is the depression of vitamin K-dependent coagulation factors. patsnap.comdrugbank.com By inhibiting vitamin K epoxide reductase, this compound leads to the production of undercarboxylated, dysfunctional forms of factors II (prothrombin), VII, IX, and X. nih.govashpublications.org This interference with the coagulation cascade is the basis of its therapeutic anticoagulant effect. nih.govdrugbank.com The half-lives of these factors vary, which influences the onset and progression of anticoagulation. Factor VII has the shortest half-life (around 5 hours), while Factor II has the longest (up to 96 hours). eur.nl This disparity means that the full antithrombotic effect is not immediate. patsnap.com

The inhibition affects both the extrinsic and intrinsic coagulation pathways. drugbank.commedicaldialogues.in The extrinsic pathway is affected via the depression of Factor VII, while the intrinsic pathway is impacted through Factors IX. Both pathways converge, and the common pathway is affected via Factors X and II. drugbank.com

Table 1: Vitamin K-Dependent Factors Inhibited by this compound

The anticoagulant effect of this compound is monitored by measuring the Prothrombin Time (PT), which is standardized as the International Normalized Ratio (INR). researchgate.netwikipedia.org PT evaluates the integrity of the extrinsic and common pathways of coagulation. wikipedia.org An increase in PT reflects the depression of factors II, VII, and X. hres.cawikipedia.org The INR is a calculation that adjusts the PT ratio for the sensitivity of the thromboplastin (B12709170) reagent used in the test. wikipedia.org

For most therapeutic indications, the target INR range is typically between 2.0 and 3.0. patsnap.comresearchgate.net An INR below this range may not provide adequate protection against thromboembolic events, while an INR above 4.0 indicates a high risk of bleeding. researchgate.net Studies have shown that this compound can cause significant daily variations in INR, particularly due to the drug's effect on Factor VII levels. nih.gov This variability underscores the need for regular monitoring to maintain the INR within the desired therapeutic window. patsnap.complos.org

Time-Response Relationship Investigations

This compound has a rapid onset of action compared to some other coumarin (B35378) anticoagulants. acitrom.com The anticoagulant effect, as measured by an increase in PT/INR, becomes apparent within 24 to 48 hours of administration. patsnap.com The maximum effect on prothrombin time is typically observed between 36 and 72 hours after the initial dose. hres.camedicines.org.ukthieme-connect.com

Peak plasma concentrations of this compound are reached within 1 to 3 hours after oral administration. drugbank.commedicaldialogues.inacitrom.com However, there is no direct correlation between the plasma concentration of this compound and the resulting prothrombin level, due to significant inter-individual variability. acitrom.commedicines.org.uk The plasma elimination half-life of the racemic mixture is approximately 8 to 11 hours. drugbank.comacitrom.commedicines.org.uk Following the discontinuation of the drug, the prothrombin time generally returns to normal within a few days, often within 48 hours. hres.caacitrom.com The duration of action in the body is approximately two days. medicaldialogues.in

Table 2: Pharmacodynamic Timeline of this compound

Enantiomeric Pharmacodynamics (R(+) vs. S(-))

This compound is administered as a racemic mixture of R(+) and S(-) enantiomers. researchgate.netmedicines.org.ukaditum.org These two enantiomers exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. nih.gov

The S(-) enantiomer of this compound has a 2- to 5-fold higher intrinsic anticoagulant potency than the R(+) form. thieme-connect.comnih.gov However, the S(-) form is cleared from the plasma much more rapidly than the R(+) form. aditum.orgnih.gov The total plasma clearance of S(-)-acenocoumarol is about 10 times that of R(+)-acenocoumarol. nih.govnih.gov This is reflected in their vastly different elimination half-lives: the half-life of the S(-) enantiomer is less than 2 hours, while the R(+) enantiomer has a half-life of around 8 hours. aditum.orgnih.gov

Table 3: Comparative Pharmacodynamics of this compound Enantiomers

Compound Index

Table 4: List of Chemical Compounds

Genetic and Non Genetic Factors Influencing Acenocoumarol Response

Pharmacogenetic Determinants of Acenocoumarol Variability

Pharmacogenetics studies the influence of genetic variations on drug response. For this compound, polymorphisms in several key genes have been identified as major contributors to the inter-individual differences in dose requirements and clinical outcomes. thieme-connect.com The most influential of these are found in the VKORC1 and CYP2C9 genes, which together can account for approximately 50% of the variability in this compound dose needs. ijmrhs.com

The Vitamin K epoxide reductase complex subunit 1 (VKORC1) gene encodes the enzyme that is the pharmacological target of this compound. wu.ac.th Polymorphisms within this gene are major determinants of this compound sensitivity. cabidigitallibrary.org

The -1639 G>A (rs9923231) single nucleotide polymorphism (SNP) in the promoter region of VKORC1 is strongly associated with this compound dose requirements. thieme-connect.com This polymorphism leads to reduced VKORC1 mRNA expression and, consequently, lower levels of the VKOR enzyme. thieme-connect.com The -1639 G>A SNP is in strong linkage disequilibrium with the 1173 C>T polymorphism (rs9934438), meaning they are often inherited together. ijmrhs.comcabidigitallibrary.org Another variant, rs7294, has also been studied in relation to this compound response. mu-sofia.bg

Individuals carrying the A allele at the -1639 position of the VKORC1 gene exhibit increased sensitivity to this compound and require significantly lower doses to achieve therapeutic anticoagulation. thieme-connect.comcabidigitallibrary.org Patients homozygous for the A allele (AA genotype) require the lowest doses, while those homozygous for the G allele (GG genotype) require the highest, with heterozygous individuals (GA) needing intermediate doses. ijmrhs.compharmgkb.org For instance, one study reported that patients with the VKORC1 -1639 A/A genotype required doses that were 63% lower than those for patients with the G/G genotype. ijmrhs.com

The impact of VKORC1 polymorphisms on this compound dose has been consistently observed across different populations. ijmrhs.com The presence of these variants can significantly influence the time taken to reach a stable dose and the risk of over-anticoagulation. pharmgkb.orgoup.com

Table 1: Impact of VKORC1 -1639G>A Genotype on this compound Dose Requirements

| Genotype | This compound Dose Requirement | Level of Sensitivity |

| GG (Wild Type) | Higher | Lower |

| GA (Heterozygous) | Intermediate | Intermediate |

| AA (Mutant) | Lower | Higher |

The Cytochrome P450 2C9 (CYP2C9) gene encodes an enzyme that is primarily responsible for the metabolism of the more potent S-enantiomer of this compound. thieme-connect.comg-standaard.nl Genetic variations in CYP2C9 can lead to decreased enzyme activity, affecting the clearance of the drug. ijmrhs.comwu.ac.th

The most clinically relevant CYP2C9 variants are the 2 (rs1799853) and *3 (rs1057910) alleles. thieme-connect.comthieme-connect.com These alleles result in enzymes with reduced metabolic capacity compared to the wild-type allele (1). ijmrhs.com The *3 allele generally has a more significant impact on enzyme function than the *2 allele. pharmgkb.org Other less common variants, such as *4 and *5, have also been identified. pharmgkb.org

Polymorphisms in the CYP2C9 gene, particularly the *2 and *3 alleles, are associated with a decrease in the enzyme's activity. This leads to reduced clearance of S-acenocoumarol from the body. g-standaard.nl The accumulation of the active S-enantiomer results in an enhanced anticoagulant effect, thus necessitating lower doses of this compound to maintain the target therapeutic range. ijmrhs.com

The reduced clearance of S-acenocoumarol in individuals with CYP2C9 variant alleles directly contributes to the inter-individual variability in the drug's pharmacodynamic response. ijmrhs.com Patients carrying the *2 or *3 alleles require lower maintenance doses. pharmgkb.org The presence of the *3 allele, in particular, has been identified as an independent predictor for lower dose requirements. pharmgkb.org The combination of CYP2C9 and VKORC1 polymorphisms has a cumulative effect on this compound response, explaining a substantial portion of the dose variability among patients. ijmrhs.com

Table 2: Influence of Major CYP2C9 Alleles on this compound Metabolism and Dose

| Allele | rsID | Consequence | Impact on this compound |

| CYP2C91 | - | Normal enzyme activity | Standard dose requirement |

| CYP2C92 | rs1799853 | Reduced enzyme activity | Lower dose requirement |

| CYP2C9*3 | rs1057910 | Significantly reduced enzyme activity | Lower dose requirement |

While VKORC1 and CYP2C9 are the primary genetic determinants, polymorphisms in other genes have also been shown to have a minor but significant influence on this compound dosing. researchgate.net

CYP4F2 : The CYP4F2 gene is involved in the metabolism of vitamin K. The V433M polymorphism (rs2108622) in this gene has been associated with this compound dose requirements. researchgate.netashpublications.org The T allele (433M) is linked to a decreased enzyme activity, leading to higher vitamin K levels and thus a need for a slightly higher this compound dose. ashpublications.orgpharmgkb.org

GGCX : The gamma-glutamyl carboxylase (GGCX) gene encodes an enzyme essential for the carboxylation of vitamin K-dependent clotting factors. Variants in GGCX, such as the 12970 C>G polymorphism, have been investigated for their role in this compound response, though their impact appears to be less significant than that of VKORC1 or CYP2C9. ddtjournal.com

ABCB1 : The ABCB1 gene encodes P-glycoprotein, a transporter protein that may influence the absorption and distribution of this compound. The C3435T polymorphism has been studied in this context. thieme-connect.com

ApoE : Apolipoprotein E (ApoE) is involved in lipoprotein metabolism and may affect the transport and availability of vitamin K. ApoE gene polymorphisms have been associated with variability in this compound response. thieme-connect.com

The combined effect of these and other genetic factors, along with non-genetic variables, contributes to the complex nature of this compound dose determination. oup.comfrontiersin.org

Influence on S-Acenocoumarol Clearance

Development and Validation of Pharmacogenetic Dosing Algorithms

To address the wide inter-individual differences in this compound requirements, researchers have developed pharmacogenetic dosing algorithms. These are mathematical models that integrate a patient's genetic information with clinical factors to predict the optimal stable dose.

The primary genetic markers consistently included in these algorithms are polymorphisms in the CYP2C9 and VKORC1 genes, which are crucial for the metabolism and mechanism of action of this compound, respectively. mu-sofia.bgoncotarget.com Some algorithms also incorporate variants of other genes like CYP4F2 and APOE to improve their predictive power. plos.orgfrontiersin.org

The development of these algorithms typically involves multiple linear regression analysis in a "derivation" or "discovery" cohort of patients on stable this compound therapy. mu-sofia.bgplos.org The variables that show a statistically significant influence on the dose are then combined into a formula. For instance, a study in a Bulgarian population developed a formula where factors like age and the number of specific CYP2C9 and VKORC1 alleles were assigned coefficients to calculate the daily dose. mu-sofia.bg Similarly, research in a Chilean population found that age, sex, BMI, and polymorphisms in VKORC1, CYP2C92, and CYP2C93 were significant predictors. frontiersin.org

A crucial step is the validation of these algorithms in an independent "validation" or "testing" cohort to assess their accuracy and generalizability. nih.govnih.gov The performance of these algorithms is often measured by the coefficient of determination (R²), which indicates the proportion of dose variability explained by the model.

Several studies have demonstrated that including pharmacogenetic information significantly enhances dose prediction compared to algorithms based solely on clinical factors.

In a Spanish study, clinical factors alone explained 22% of dose variability, but this increased to 60.6% when genetic information (VKORC1, CYP2C9, CYP4F2, APOE) was added. plos.org

A study in a North Indian population developed an algorithm explaining 41.4% of dose variation. nih.gov

The widely cited EU-PACT algorithm, which includes VKORC1 and CYP2C9 genotypes along with clinical data, explained 52.6% of the variance in the this compound dose in its derivation cohort. plos.orgnih.gov An external validation of this algorithm in a separate cohort confirmed its performance, yielding a comparable R² of 52.7%. nih.govresearchgate.nettandfonline.com

The table below summarizes the variables included in several published this compound dosing algorithms.

| Algorithm/Study Population | Genetic Variables Included | Clinical/Demographic Variables Included | Percentage of Dose Variance Explained (R²) |

| Spanish Cohort plos.org | VKORC1, CYP2C9, CYP4F2, APOE | Age, Body Mass Index (BMI), Concomitant Drugs | 60.6% |

| EU-PACT Algorithm nih.govresearchgate.net | VKORC1, CYP2C92, CYP2C93 | Age, Height, Weight, Sex, Amiodarone (B1667116) use | ~52.6% |

| North Indian Cohort nih.govsemanticscholar.org | VKORC1, CYP4F2, CYP2C92, CYP2C93, GGCX | Age, Sex, Height, Weight, Body Surface Area (BSA), Smoking | 41.4% |

| Chilean Cohort frontiersin.org | VKORC1, CYP2C92, CYP2C93 | Age, Sex, BMI, Initial INR | ~50% |

| Bulgarian Cohort mu-sofia.bg | CYP2C92, CYP2C93, VKORC1 | Age, Gender, Weight, Amiodarone use | Not explicitly stated in abstract |

Despite the improved predictive accuracy, the clinical utility of using these algorithms to guide initial dosing is still under investigation. Some trials have shown that genotype-guided dosing does not significantly improve outcomes like time within the therapeutic range over a 12-week period when compared to a clinical algorithm. portailvasculaire.frmdpi.com However, other studies suggest a benefit in the early days of treatment, with a higher percentage of patients reaching the target therapeutic range by day 7. mdpi.com

Non-Genetic Influences on this compound Response

While genetic factors are significant, a substantial portion of the variability in this compound response is governed by non-genetic factors. These include patient demographics, co-existing diseases, and external environmental influences. oncotarget.complos.org

Demographic Factors (e.g., age, sex, BMI)

Patient-specific demographic characteristics are well-established modulators of this compound dose requirements.

Age: Age is a consistent and significant predictor in nearly all dosing algorithms. frontiersin.orgfrontiersin.org Generally, older patients require lower doses of this compound. This is often attributed to age-related changes in drug metabolism and pharmacodynamics.

Sex: The influence of sex on this compound dose has been noted in some studies, with it being a significant variable in certain dosing algorithms. frontiersin.orgfrontiersin.org

Body Mass Index (BMI) and Body Surface Area (BSA): Body weight and size, often represented by BMI or BSA, are also critical factors. plos.orgfrontiersin.orgfrontiersin.org Higher body weight or BSA is typically associated with a need for higher doses to achieve the target level of anticoagulation.

Co-morbidities and Disease States

The presence of other diseases can significantly alter a patient's response to this compound. The liver is the primary site for the synthesis of vitamin K-dependent clotting factors, which are the targets of this compound. Therefore, any disease state that affects liver function can impact anticoagulant response. Conditions such as liver disease or heart failure can influence drug metabolism and clearance, thereby affecting dose requirements. Thyroid disease is another co-morbidity known to affect the metabolic state and the catabolism of clotting factors, which can alter the response to coumarin (B35378) anticoagulants.

Environmental and Lifestyle Factors

External factors play a role in the stability and predictability of this compound response.

Diet: The most critical environmental factor is dietary intake of Vitamin K. Since this compound exerts its effect by inhibiting the Vitamin K epoxide reductase complex, a high intake of dietary vitamin K (found in green leafy vegetables) can counteract the drug's anticoagulant effect, leading to a need for higher doses. mu-sofia.bg Conversely, a sudden decrease in vitamin K intake can increase sensitivity to the drug.

Concomitant Medications: The use of other drugs can significantly influence this compound response. For example, amiodarone is a well-known inhibitor of CYP2C9, the primary enzyme that metabolizes S-acenocoumarol. mu-sofia.bgg-standaard.nl Co-administration of amiodarone can lead to increased plasma concentrations of this compound, thus requiring a dose reduction. This interaction is considered so significant that amiodarone use is included as a variable in several pharmacogenetic dosing algorithms. mu-sofia.bgfrontiersin.org

Smoking: Smoking status has also been investigated as a potential influencer of this compound dose, and it has been included as a variable in some dosing algorithms. semanticscholar.org

Clinical Efficacy Research of Acenocoumarol

Acenocoumarol in Thromboembolic Disease Prevention and Treatment

This compound plays a significant role in managing thromboembolic diseases by preventing the formation and growth of blood clots. sayacare.inwalshmedicalmedia.com

Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE)

This compound is utilized for the prevention and treatment of venous thromboembolism (VTE), which includes both deep vein thrombosis (DVT) and pulmonary embolism (PE). truemeds.insayacare.in Clinical studies have demonstrated its effectiveness in the prophylaxis of DVT. walshmedicalmedia.comscispace.com VTE is a serious condition that can arise after major surgeries, particularly those involving the hip and knee, as well as abdominal or thoracic operations, and during periods of prolonged immobility. scispace.com

However, research has also highlighted that for the initial treatment of proximal DVT, this compound alone is less effective than when combined with heparin. A study was halted early due to a significantly higher rate of both symptomatic (20%) and asymptomatic (39.6%) events in the group receiving only this compound compared to those receiving heparin plus this compound (less than 6.7% and 8.2%, respectively). openaccessjournals.com This established the necessity of initial treatment with heparin for patients with proximal DVT. openaccessjournals.com

In the context of secondary prophylaxis for DVT, a prospective multicenter trial compared low-molecular-weight heparin (LMWH) with this compound. In this study, 202 patients with symptomatic proximal DVT were randomized to receive either LMWH or this compound for at least 3 months after initial treatment. thieme-connect.com

Stroke Prevention in Atrial Fibrillation (AF)

This compound is frequently used to prevent systemic embolism and stroke in patients with atrial fibrillation (AF). truemeds.insayacare.in Atrial fibrillation increases the risk of stroke by four to five times across all age groups. walshmedicalmedia.com The use of anticoagulants like this compound is a cornerstone of management in these patients. researchgate.net

A study comparing this compound to another vitamin K antagonist, warfarin (B611796), in patients with nonvalvular atrial fibrillation found that this compound demonstrated significantly better stability in maintaining the target therapeutic range (INR values) over a one-year period. researchgate.net Another study in atrial fibrillation patients also concluded that this compound was superior to warfarin in terms of achieving a higher mean Time in Therapeutic Range (TTR), with lower instances of stroke and adverse drug reactions. rjptonline.orgrjptonline.org

Post-Myocardial Infarction and Cardiac Valve Replacement

This compound is also indicated for the prevention of recurrent myocardial infarction in high-risk patients and for patients who have undergone cardiac valve replacement. scispace.comtruemeds.in Patients with prosthetic heart valves, in particular, require long-term anticoagulation to prevent thromboembolic complications. truemeds.insayacare.in

In patients with mechanical prosthetic heart valves, vitamin K antagonists are the standard of care for thromboprophylaxis. mdpi.com One study found that both this compound and warfarin are effective in maintaining the international normalized ratio (INR) within the therapeutic range for patients after heart valve replacement surgery. makhillpublications.co However, another nationwide study of patients with mechanical prosthetic heart valves found that the quality of anticoagulation, as measured by Time in Therapeutic Range (TiTR), was consistently lower in patients receiving this compound compared to those on warfarin (56.1% vs. 61.6%). mdpi.com

Comparative Effectiveness Studies with Other Anticoagulants

The clinical utility of this compound has been compared with other oral anticoagulants, primarily warfarin and the newer novel oral anticoagulants (NOACs).

This compound vs. Warfarin

Several studies have compared the effectiveness of this compound and warfarin, both of which are vitamin K antagonists.

A prospective observational study involving 218 patients with atrial fibrillation found that this compound was associated with a higher mean Time in Therapeutic Range (TTR) compared to warfarin (56.54% vs 50.69%). rjptonline.orgrjptonline.org This study also reported fewer stroke episodes (12 vs. 24) and fewer adverse drug reactions in the this compound group. rjptonline.orgrjptonline.org Another study in patients with nonvalvular atrial fibrillation also reported that this compound provided better anticoagulation stability than warfarin. researchgate.net

Conversely, a large nationwide study of 2,111 patients with mechanical prosthetic heart valves found a lower mean TiTR in the this compound group compared to the warfarin group (56.1% vs. 61.6%). mdpi.com A retrospective study of patients on preventive anticoagulation for atrial fibrillation also noted that while there were no statistically significant differences in therapeutic stability, patients on this compound had a higher risk of having a dangerously high INR (≥6). nih.gov Furthermore, a large cross-sectional study with over 41,000 patients with non-valvular atrial fibrillation found no significant difference in the poor control of TTR between this compound and warfarin. researchgate.net

| Study Population | Key Finding | Conclusion | Citation |

|---|---|---|---|

| Atrial Fibrillation | Higher mean TTR with this compound (56.54% vs. 50.69%). Fewer strokes and adverse events. | This compound is a better oral anticoagulant. | rjptonline.orgrjptonline.org |

| Nonvalvular Atrial Fibrillation | This compound showed significantly better anticoagulation stability. | This compound provides better stability. | researchgate.net |

| Mechanical Prosthetic Heart Valves | Lower mean TiTR with this compound (56.1% vs. 61.6%). | Anticoagulation quality was lower with this compound. | mdpi.com |

| Non-Valvular Atrial Fibrillation | No difference in poor control of TTR between the two drugs. | No association between poor anticoagulation control and the type of VKA. | researchgate.net |

This compound vs. Novel Oral Anticoagulants (NOACs)

The advent of NOACs (also known as direct oral anticoagulants or DOACs) has provided alternatives to vitamin K antagonists like this compound.

In a cost-effectiveness analysis comparing rivaroxaban (B1684504) with this compound for stroke prevention in non-valvular atrial fibrillation, rivaroxaban was associated with fewer ischemic strokes, systemic embolisms, intracranial bleeds, and myocardial infarctions. healthvalue.org Another pilot study in patients with recurrent venous thromboembolism found that while there were no significant differences in outcomes, recurrent thromboembolic events and minor bleeding occurred numerically less frequently in a group receiving rivaroxaban plus aspirin (B1665792) compared to an this compound group. medznat.runih.gov A study comparing rivaroxaban and this compound after infrainguinal surgical revascularization found them to have equivalent effectiveness in terms of bypass occlusion, major amputation, and mortality rates at one year. nih.gov

| NOAC | Study Population | Key Findings | Citation |

|---|---|---|---|

| Dabigatran, Rivaroxaban, Apixaban | Non-valvular Atrial Fibrillation | No difference in mortality, ischemic stroke, or GI bleeding. Dabigatran and rivaroxaban had a lower risk of intracranial hemorrhage. | nih.gov |

| Rivaroxaban | Non-valvular Atrial Fibrillation | Fewer ischemic strokes, systemic embolisms, intracranial bleeds, and myocardial infarctions with rivaroxaban. | healthvalue.org |

| Rivaroxaban (+ Aspirin) | Recurrent Venous Thromboembolism | Numerically fewer recurrent thromboembolic events and minor bleeding with rivaroxaban + aspirin. | medznat.runih.gov |

| Rivaroxaban | Post-infrainguinal surgical revascularization | Equivalent effectiveness regarding bypass occlusion, major amputation, and mortality. | nih.gov |

Long-Term Anticoagulation Management and Stability of Effect

The long-term management of anticoagulation with this compound hinges on maintaining the patient's International Normalized Ratio (INR) within a specific therapeutic range to ensure efficacy. The stability of this effect is a critical aspect of its clinical efficacy, often measured by the Time in Therapeutic Range (TTR) and the variability of INR values over time.

Research into the long-term stability of this compound has yielded varied results, with numerous studies comparing its performance to other vitamin K antagonists (VKAs), primarily warfarin. A key metric in these evaluations is the TTR, which represents the percentage of time a patient's INR is within the desired range.

One study comparing this compound and warfarin in patients with nonvalvular atrial fibrillation found no significant difference in the percentage of therapeutic INR values per patient (51.74% for this compound vs. 50.53% for warfarin). researchgate.net However, the same study noted significantly better stability for this compound when defined as a longer continuous period with stable therapeutic INR values. researchgate.net Another comparative study in patients with atrial fibrillation reported that the stability of the anticoagulation effect was superior for this compound compared to warfarin, with a mean percentage of INRs in the therapeutic range of 56% for this compound versus 49% for warfarin. drugbank.com Similarly, a study assessing patients with atrial fibrillation found a higher mean TTR in those receiving this compound (56.54%) compared to warfarin (50.69%). rjptonline.org

Conversely, other studies suggest that this compound may be associated with lower stability. A large study of patients with mechanical prosthetic heart valves found that the mean TTR was significantly lower in patients treated with this compound compared to those on warfarin (56.1% vs. 61.6%). mdpi.comonderzoekmetmensen.nl This study also found that this compound use was an independent predictor of low TTR. mdpi.com Furthermore, a multi-centre study in Poland involving primary care patients on long-term VKA therapy reported a mean TTR of 55% and concluded that using this compound instead of warfarin increased the likelihood of having an INR below the therapeutic range. viamedica.pl In some cases, switching patients from this compound to a longer-acting VKA like phenprocoumon (B610086) has been explored to improve stability, although this may be preceded by a transition period of decreased stability. plos.org

The variability of the INR is another crucial measure of long-term stability. A study assessing INR variation in patients on stable, long-term treatment without dose changes quantified this "biological variation" using the coefficient of variation (CV). The mean corrected CV for patients on this compound was found to be 10.9% for a target INR of 2.0–3.5 and 10.5% for a target INR of 2.5–4.0. thieme-connect.comnih.gov These values were slightly higher than those observed for phenprocoumon, suggesting marginally less INR stability for this compound under these conditions. thieme-connect.comnih.gov

Factors influencing the stability of the anticoagulant effect are numerous and include genetic variations. Polymorphisms in genes such as CYP2C9 and VKORC1 have been strongly associated with the stability of INR in patients undergoing this compound treatment. nih.govnih.govresearchgate.net For instance, a study on stroke patients found that 52.2% had unstable INR, with the CYP2C92 genotype being a significant predictor of this instability. nih.gov

Table 1: Comparative Time in Therapeutic Range (TTR) for this compound in Long-Term Studies

| Study Population | This compound TTR (%) | Comparator TTR (%) | Comparator Drug | Reference |

|---|---|---|---|---|

| Mechanical Prosthetic Heart Valves | 56.1 | 61.6 | Warfarin | mdpi.com |

| Nonvalvular Atrial Fibrillation | 51.74 | 50.53 | Warfarin | researchgate.net |

| Atrial Fibrillation | 56.54 | 50.69 | Warfarin | rjptonline.org |

| Chronic Atrial Fibrillation | 56 | 49 | Warfarin | drugbank.com |

| Primary Care Patients (Mixed Indications) | 55 (Overall VKA TTR) | N/A (Use of this compound was a predictor of INR outside therapeutic range compared to warfarin) | Warfarin | viamedica.pl |

| Acute Heart Failure | N/A (54.6% of patients had TTR <60%) | N/A | N/A | nih.gov |

Table 2: INR Variability in Patients on Stable Long-Term this compound Therapy

| Target INR Range | Mean Corrected Coefficient of Variation (CV, %) | Comparator Drug | Comparator Mean Corrected CV (%) | Reference |

|---|---|---|---|---|

| 2.0-3.5 | 10.9 | Phenprocoumon | 10.4 | nih.gov |

| 2.5-4.0 | 10.5 | Phenprocoumon | 9.1 | nih.gov |

Drug Drug Interactions with Acenocoumarol

Mechanisms of Interaction

The clinical impact of co-administering other drugs with acenocoumarol is significant, with interactions being a primary cause of over-anticoagulation. nih.gov The mechanisms underlying these interactions can be complex, sometimes involving a combination of pharmacokinetic and pharmacodynamic effects. asrjetsjournal.org

Pharmacokinetic Interactions

Pharmacokinetic interactions affect the absorption, distribution, metabolism, or excretion of this compound, thereby altering its concentration in the plasma. A study identified that 75% of high-risk drug-drug interactions with this compound involved a pharmacokinetic mechanism. nih.gov

The metabolism of this compound is heavily reliant on the cytochrome P450 (CYP) enzyme system, particularly the CYP2C9 isoenzyme, which is the major enzyme involved in its biotransformation. nih.govnih.gov Drugs that inhibit or induce CYP2C9 can therefore have a profound effect on this compound's anticoagulant activity.

Enzyme Inhibition: Inhibitors of CYP2C9 decrease the metabolism of this compound, leading to higher plasma concentrations and an increased risk of bleeding. nih.gov This is a common mechanism for clinically significant interactions. For example, the antifungal agent fluconazole (B54011) and the antibacterial combination sulfamethoxazole-trimethoprim are potent inhibitors of CYP2C9 and have been shown to significantly increase the risk of overanticoagulation. nih.govasrjetsjournal.org Other drugs known to inhibit CYP2C9 and potentiate the effect of this compound include amiodarone (B1667116), omeprazole (B731), and certain nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac, ibuprofen, and naproxen. asrjetsjournal.orgthieme-connect.comempendium.com The novel anticancer agent E7070 has also been shown to inhibit CYP2C9, leading to increased systemic exposure to this compound. nih.gov

Enzyme Induction: Inducers of CYP P450 enzymes, such as rifampicin (B610482), can accelerate the metabolism of this compound, leading to lower plasma concentrations and reduced anticoagulant efficacy. patsnap.comresearchgate.net Rifampicin is a powerful enzyme inducer, affecting not only CYP2C9 but also CYP2C19, CYP1A2, and CYP3A4, all of which can play a role in this compound metabolism. researchgate.netpharmgkb.org Other enzyme inducers that can decrease the effectiveness of this compound include barbiturates and carbamazepine. patsnap.com

Table 1: Examples of Drugs Interacting with this compound via CYP450 System

| Interacting Drug | Effect on this compound | Mechanism |

| CYP2C9 Inhibitors | Increased anticoagulant effect | Decreased metabolism |

| Amiodarone | Potentiation | Inhibition of CYP2C9 asrjetsjournal.orgempendium.com |

| Fluconazole | Potentiation | Inhibition of CYP2C9 asrjetsjournal.org |

| Sulfamethoxazole/Trimethoprim | Potentiation | Inhibition of CYP2C9 nih.gov |

| Omeprazole | Potentiation | Inhibition of CYP2C19 and potential for CYP2C9 interaction asrjetsjournal.org |

| Diclofenac, Ibuprofen, Naproxen | Potentiation | Inhibition of CYP2C9 thieme-connect.com |

| CYP450 Inducers | Decreased anticoagulant effect | Increased metabolism |

| Rifampicin | Inhibition | Induction of CYP2C9, CYP2C19, CYP1A2, and CYP3A4 patsnap.comresearchgate.net |

| Barbiturates | Inhibition | Enzyme induction patsnap.com |

| Carbamazepine | Inhibition | Enzyme induction patsnap.com |

This compound is highly bound to plasma proteins, primarily albumin. knowledgedose.com When another highly protein-bound drug is introduced, it can compete for the same binding sites, displacing this compound and increasing its free (unbound) fraction in the plasma. knowledgedose.commdedge.com Since only the unbound drug is pharmacologically active, this displacement can transiently increase the anticoagulant effect. mdedge.com

Interactions can occur at the level of drug absorption. For example, cholestyramine, a bile acid sequestrant, can reduce the absorption of this compound from the gastrointestinal tract, thereby decreasing its anticoagulant effect. empendium.com Conversely, inhibition of intestinal efflux transporters can increase systemic exposure to a drug. europa.eu

Absorption Disorders

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when one drug alters the physiological effect of another without changing its concentration. In the case of this compound, these interactions typically involve drugs that affect hemostasis or the vitamin K cycle.

A study found that 18% of identified drug interactions with this compound were due to pharmacodynamic mechanisms, while 9% involved a combination of pharmacokinetic and pharmacodynamic effects. asrjetsjournal.org

Examples of pharmacodynamic interactions include:

Antiplatelet Agents: Drugs like acetylsalicylic acid (aspirin) and other NSAIDs inhibit platelet function. patsnap.comasrjetsjournal.org When taken with this compound, which inhibits clotting factor synthesis, the combined effect significantly increases the risk of bleeding, even if the INR remains within the therapeutic range.

Drugs Affecting Vitamin K: Some antibiotics can eradicate gut flora that produce vitamin K, potentially enhancing the effect of this compound. researchgate.net Conversely, foods rich in vitamin K can antagonize the effect of this compound, reducing its efficacy. medindia.net

Clinically Significant Interactions and Risk Assessment

The anticoagulant effect of this compound can be significantly altered by a wide range of drugs, leading to either an increased risk of bleeding or a decreased antithrombotic efficacy. A thorough risk assessment is crucial when initiating or discontinuing any concomitant medication in patients treated with this compound. A study aimed at identifying clinically relevant drug-drug interactions (DDIs) in a hospital setting found that out of 126 identified DDIs with this compound, 28 were associated with a high risk of increasing its effect. nih.gov The majority of these high-risk interactions (75%) involved a pharmacokinetic mechanism, primarily through the inhibition of cytochrome P450 enzymes responsible for this compound metabolism. nih.gov Pharmacodynamic interactions accounted for 14% of the high-risk DDIs. nih.gov

Specific Drug Classes and Agents (e.g., Amiodarone, Omeprazole, NSAIDs, Fluoroquinolones, Rifampicin, Statins)

Amiodarone: Amiodarone, an antiarrhythmic agent, consistently and significantly potentiates the anticoagulant effect of this compound. thieme-connect.comnih.govnih.gov This interaction is considered highly probable and clinically significant. empendium.com Studies have shown that the addition of amiodarone to a stable this compound regimen necessitates a substantial reduction in the this compound dose, often by as much as 50%, to maintain the International Normalized Ratio (INR) within the therapeutic range. thieme-connect.comnih.gov The mechanism is believed to be the inhibition of this compound metabolism by amiodarone. thieme-connect.com This interaction can lead to a prolonged prothrombin time and an increased risk of severe bleeding complications. thieme-connect.com A prospective study identified amiodarone as one of the drugs with a high risk of interacting with this compound. asrjetsjournal.orgasrjetsjournal.org

Omeprazole: The interaction between the proton pump inhibitor (PPI) omeprazole and this compound has been a subject of debate, with some studies suggesting a potential for interaction while others find no clinically significant effect. nih.govresearchgate.netlareb.nlresearchgate.net Omeprazole is metabolized by the cytochrome P-450 system and could potentially inhibit the metabolism of this compound. nih.gov However, a prospective, multicenter study concluded that the addition of omeprazole to patients on stable this compound therapy did not significantly alter INR values. researchgate.net Another retrospective study also found no evidence of a clinically relevant interaction. nih.govresearchgate.net Conversely, some case reports and observational studies have suggested a potentiation of the anticoagulant effect. lareb.nl A study assessing the risk of various drugs interacting with this compound identified omeprazole as being frequently involved in high-risk interactions. asrjetsjournal.orgasrjetsjournal.org Given the conflicting evidence, caution is still advised.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as diclofenac, ibuprofen, and naproxen, can increase the risk of bleeding in patients taking this compound through a pharmacodynamic mechanism by inhibiting platelet function. thieme-connect.comresearchgate.net Additionally, some NSAIDs may also have a pharmacokinetic interaction, leading to an increased INR. thieme-connect.comresearchgate.net A retrospective cohort study found that in nearly half of the patients on stable this compound therapy, the INR increased beyond the therapeutic range after starting diclofenac, naproxen, or ibuprofen. thieme-connect.comresearchgate.net In a notable percentage of these patients, the INR rose to levels associated with a high risk of severe hemorrhage. thieme-connect.comresearchgate.net Diclofenac sodium, in particular, has been identified as a drug with a high risk of interacting with this compound. asrjetsjournal.orgasrjetsjournal.org

Fluoroquinolones: Fluoroquinolone antibiotics have been shown to increase the anticoagulant effect of this compound, leading to elevated INR values. redalyc.orgbmj.comelsevier.es Levofloxacin (B1675101), in particular, has been associated with a high frequency of over-anticoagulation in hospitalized patients on this compound. bmj.com Studies in elderly institutionalized patients have also demonstrated that the concomitant use of levofloxacin and this compound is associated with a clinically relevant increase in INR in a high proportion of cases. redalyc.orgelsevier.es The proposed mechanism for this interaction includes the displacement of this compound from its plasma protein binding sites and a potential reduction in vitamin K-producing gut bacteria. redalyc.orgmeded101.com Ciprofloxacin is another fluoroquinolone that can potentiate the anticoagulant effect of vitamin K antagonists. empendium.com

Rifampicin: Rifampicin, a potent inducer of cytochrome P450 enzymes, significantly reduces the anticoagulant effect of this compound. revistafarmaciahospitalaria.esresearchgate.netresearchgate.netnih.gov This interaction is well-documented and makes it challenging to maintain a therapeutic INR. researchgate.netnih.gov The induction of CYP2C9, the primary enzyme in this compound metabolism, leads to an accelerated breakdown of the anticoagulant and a substantial decrease in its efficacy. researchgate.net This necessitates a significant increase in the acenocoumaro dose to achieve the desired level of anticoagulation. researchgate.net

Statins: The interaction between statins and this compound appears to be complex and may vary between different statins. Some evidence suggests that statins may potentiate the effect of this compound. d-nb.inforesearchgate.netnih.govnih.govresearchgate.net A study found that the initiation of statin therapy was associated with a minor but statistically significant decrease in the required maintenance dose of this compound for drugs like atorvastatin, simvastatin, pravastatin, and rosuvastatin (B1679574). nih.gov The co-prescription of statins, particularly simvastatin, with this compound was identified as a common and potentially hazardous combination in a hospital setting, with some patients showing an elevated INR. d-nb.info A case report described a possible interaction between rosuvastatin and this compound leading to an increased INR and a hematoma. nih.gov The mechanism may involve both pharmacokinetic and pharmacodynamic interactions. d-nb.inforesearchgate.net

Interactive Table of

| Drug Class | Interacting Drug | Effect on this compound | Mechanism of Interaction | Clinical Significance |

|---|---|---|---|---|

| Antiarrhythmics | Amiodarone | Potentiation of anticoagulant effect | Inhibition of CYP2C9 metabolism | High |

| Proton Pump Inhibitors | Omeprazole | Potential potentiation of anticoagulant effect | Inhibition of CYP2C9 metabolism (debated) | Moderate (Conflicting Evidence) |

| NSAIDs | Diclofenac, Ibuprofen, Naproxen | Increased bleeding risk, potential INR increase | Pharmacodynamic (inhibition of platelet function) and Pharmacokinetic | High |

| Fluoroquinolones | Levofloxacin, Ciprofloxacin | Potentiation of anticoagulant effect | Displacement from protein binding, alteration of gut flora | High |

| Antimycobacterials | Rifampicin | Inhibition of anticoagulant effect | Induction of CYP2C9 metabolism | High |

| Statins | Atorvastatin, Simvastatin, Rosuvastatin, Pravastatin | Potential potentiation of anticoagulant effect | Pharmacokinetic and Pharmacodynamic (variable) | Moderate |

Management Strategies for Minimizing Interaction Risks

Effective management of drug-drug interactions with this compound is essential to ensure patient safety and therapeutic efficacy. Key strategies include:

Frequent INR Monitoring: When a drug known to interact with this compound is initiated, discontinued, or the dose is changed, more frequent INR monitoring is crucial. This allows for timely dose adjustments of this compound to maintain the INR within the target therapeutic range.

Dose Adjustment: Proactive dose adjustments of this compound are often necessary. For instance, when starting amiodarone, a 50% reduction in the this compound dose is recommended, with further adjustments based on daily INR measurements. thieme-connect.comnih.gov Conversely, when initiating rifampicin, a significant increase in the this compound dose will be required.

Alternative Medications: When possible, selecting alternative medications with a lower potential for interaction is a prudent strategy. For example, if a PPI is required, some evidence suggests that pantoprazole (B1678409) may have a lower risk of interacting with this compound compared to omeprazole, although this is not definitively established. researchgate.net

Patient Education: Patients should be educated about the potential for drug interactions and the importance of informing their healthcare providers about all medications they are taking, including over-the-counter drugs and herbal supplements. They should also be aware of the signs and symptoms of both bleeding and thrombosis.

Clinical Decision Support Systems: The implementation of alerts within computerized physician order entry (CPOE) systems can help to flag potential high-risk drug-drug interactions with this compound at the time of prescribing, prompting clinicians to take appropriate action. nih.gov

Acenocoumarol Resistance and Reversal Strategies

Mechanisms of Resistance

Genetic Basis of Resistance (e.g., VKORC1 Mutations)

The primary genetic determinant of acenocoumarol resistance lies in mutations within the Vitamin K epoxide reductase complex subunit 1 (VKORC1) gene. ashpublications.orgijmrhs.comresearchgate.net VKORC1 is the pharmacological target of vitamin K antagonists (VKAs) like this compound. ijmrhs.comresearchgate.net These drugs inhibit the VKORC1 enzyme, which is crucial for the vitamin K cycle. This cycle is essential for the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X. researchgate.netashpublications.org